synthesis of 6-(Trifluoromethyl)picolinimidamide hydrochloride
synthesis of 6-(Trifluoromethyl)picolinimidamide hydrochloride
An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)picolinimidamide Hydrochloride
Introduction
6-(Trifluoromethyl)picolinimidamide hydrochloride (CAS No: 264884-49-3) is a pivotal chemical intermediate, recognized for its integral role in the development of advanced pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring is a well-established strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[2][3][4] This guide provides a comprehensive overview of the synthetic pathway to this valuable compound, focusing on the underlying chemical principles, critical process parameters, and a detailed experimental protocol suitable for laboratory-scale synthesis.
Retrosynthetic Analysis and Core Synthetic Strategy
The most direct and widely adopted method for the synthesis of amidines from nitriles is the Pinner reaction.[5][6] This classic transformation forms the cornerstone of our strategy. The retrosynthetic analysis reveals that 6-(Trifluoromethyl)picolinimidamide hydrochloride can be accessed directly from the corresponding nitrile precursor, 6-(Trifluoromethyl)picolinonitrile. A comprehensive synthesis plan, therefore, must also consider a practical route to this key starting material.
Caption: High-level retrosynthetic pathway for the target compound.
Part 1: Synthesis of the Key Precursor: 6-(Trifluoromethyl)picolinonitrile
The synthesis of 6-(trifluoromethyl)-substituted pyridines is a critical first step. While multiple routes exist, a common industrial approach involves the transformation of a pre-functionalized pyridine ring. One effective strategy is the cyanation of a halogenated pyridine, such as 6-chloro- or 6-bromopicolinonitrile, often using a copper(I) cyanide reagent in a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.
An alternative and highly versatile route begins with an amino-substituted pyridine, leveraging the Sandmeyer reaction.[5][7] This classic method allows for the conversion of an aromatic amine into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[7][8]
Conceptual Workflow for Precursor Synthesis via Sandmeyer Reaction:
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Diazotization: 6-Amino-2-methyl-pyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide, to facilitate the substitution of the diazonium group with a nitrile group, yielding 6-cyano-2-methylpyridine (picolinonitrile).
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Trifluoromethylation: The methyl group is then converted to a trifluoromethyl group. This is a challenging transformation that often involves radical halogenation to form a trichloromethyl group, followed by a halogen exchange (Halex) reaction using a fluoride source like antimony trifluoride (Swarts reaction) or hydrogen fluoride.[9]
Given the complexities of post-cyanation trifluoromethylation, a more direct route starting from a precursor already containing the CF₃ group, such as 6-amino-2-(trifluoromethyl)pyridine, would be preferable if the starting material is accessible.
Part 2: The Pinner Reaction: From Nitrile to Amidine Hydrochloride
The Pinner reaction is the definitive method for converting nitriles into imidates and subsequently into amidines.[7][10] The reaction proceeds in two distinct stages: formation of the Pinner salt (an imino ester hydrochloride) followed by ammonolysis.
Mechanism and Critical Parameters
The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This activates the nitrile carbon toward nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is an imino ester hydrochloride, also known as a Pinner salt. This salt is then isolated and treated with ammonia to displace the alkoxy group and form the final amidine hydrochloride.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Formation of the Ethyl 6-(Trifluoromethyl)picolinimidate Hydrochloride (Pinner Salt)
-
Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a glass stopper.
-
Under a nitrogen atmosphere, charge the flask with 6-(Trifluoromethyl)picolinonitrile (10.0 g, 58.1 mmol) and anhydrous ethanol (20 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; monitor the temperature to ensure it remains below 10 °C.
-
Continue the HCl addition until the solution is saturated and a precipitate may begin to form.
-
Remove the gas inlet, seal the flask, and allow it to stir at room temperature for 18-24 hours.
-
After the reaction period, cool the mixture back to 0 °C and add 100 mL of cold, anhydrous diethyl ether to precipitate the Pinner salt completely.
-
Collect the white solid by vacuum filtration under a nitrogen blanket, wash with two portions of cold anhydrous diethyl ether (2x 30 mL), and dry under vacuum to yield the intermediate Pinner salt.
Part B: Ammonolysis to 6-(Trifluoromethyl)picolinimidamide Hydrochloride
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In a clean, dry flask, suspend the Pinner salt (theoretical yield: 13.0 g, 58.1 mmol) in anhydrous ethanol (100 mL) and cool to 0 °C.
-
To this suspension, add a cold, saturated solution of ammonia in ethanol (approx. 100 mL, >3 equivalents of NH₃) dropwise with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Ammonium chloride will precipitate as a white solid.
-
Remove the ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid residue from a minimal amount of hot ethanol, followed by the addition of diethyl ether to induce crystallization.
-
Collect the purified crystals by filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C.
Characterization and Data
The final product, 6-(Trifluoromethyl)picolinimidamide hydrochloride, should be a white to off-white crystalline solid. Its identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
| Property | Value | Source |
| CAS Number | 264884-49-3 | [2][8] |
| Molecular Formula | C₇H₇ClF₃N₃ | [8] |
| Molecular Weight | 225.60 g/mol | [2] |
| Appearance | White to off-white solid | - |
| Storage | Store in an inert gas at room temperature | [2] |
Conclusion
The is reliably achieved through the Pinner reaction of 6-(Trifluoromethyl)picolinonitrile. The success of this synthesis is contingent upon rigorous control of experimental parameters, most notably the exclusion of water and careful temperature management during the formation of the intermediate Pinner salt. This guide provides a robust framework for the laboratory preparation of this important building block, enabling further research and development in the fields of medicine and agriculture.
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MDPI. Triflamides and Triflimides: Synthesis and Applications. [Link]
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ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]
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